4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid
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Overview
Description
The compound “4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid” is a derivative of butyric acid, with a bromo-methylphenyl group attached at the 4-position . Butyric acid is a carboxylic acid, and the bromo-methylphenyl group is an aromatic ring, which could potentially have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would consist of a butyric acid backbone with a bromo-methylphenyl group attached at the 4-position . The presence of the bromine atom and the aromatic ring could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions like the Suzuki-Miyaura cross-coupling . The bromine atom on the aromatic ring could potentially act as a leaving group in such reactions .Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
- Method : The reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst .
- Results : The result is a new carbon-carbon bond between the two organic fragments .
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Drug Design and Delivery
- Field : Medicinal Chemistry
- Application : Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : The specific methods of application would depend on the particular drug or delivery device being designed .
- Results : While the results would also depend on the specific application, it’s important to note that these compounds are only marginally stable in water .
-
Molecular Receptors of Sugars
- Field : Supramolecular Chemistry
- Application : Boronic acids and their derivatives can act as molecular receptors of sugars . This is due to their ability to form reversible covalent bonds with diols, which are present in sugars .
- Method : The specific methods of application would depend on the particular sugar receptor being designed .
- Results : While the results would also depend on the specific application, it’s important to note that these compounds are only marginally stable in water .
-
Covalent Organic Frameworks
- Field : Materials Engineering
- Application : Boronic acids and their derivatives can be used in the construction of covalent organic frameworks . These are a type of porous material with potential applications in gas storage, catalysis, and drug delivery .
- Method : The specific methods of application would depend on the particular framework being constructed .
- Results : While the results would also depend on the specific application, it’s important to note that these compounds are only marginally stable in water .
-
Synthesis of Biaryl Compounds
- Field : Organic Synthesis
- Application : Boronic acids and their derivatives are used in the synthesis of biaryl compounds in the Suzuki–Miyaura reaction . This reaction is important in the synthesis of various organic compounds, including pharmaceuticals .
- Method : The reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst .
- Results : The result is a new carbon-carbon bond between the two organic fragments .
-
Biologically Active Compounds
- Field : Biochemistry
- Application : Boronic acids and their derivatives are used as biologically active compounds . They are important for the construction of molecular sugar receptors and the use of boronic acids as biologically active agents .
- Method : The specific methods of application would depend on the particular biologically active compound being designed .
- Results : While the results would also depend on the specific application, it’s important to note that these compounds are only marginally stable in water .
Safety And Hazards
properties
IUPAC Name |
4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7-4-8(6-9(12)5-7)10(13)2-3-11(14)15/h4-6H,2-3H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLJYZHZGVNGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645388 |
Source
|
Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-methylphenyl)-4-oxobutyric acid | |
CAS RN |
898767-43-6 |
Source
|
Record name | 4-(3-Bromo-5-methylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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